molecular formula CrO5Pb2 B576402 Lead chromate CAS No. 1344-37-2

Lead chromate

Cat. No. B576402
CAS RN: 1344-37-2
M. Wt: 546.391
InChI Key: MXMPKPHUGFIKGL-UHFFFAOYSA-N
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Description

Lead chromate, also known as chrome yellow, is a commercial yellow pigment . It can range in shade from lemon yellow to orange depending on its particle size and hydration state . It is highly toxic, containing lead and hexavalent chromium .


Synthesis Analysis

This compound can be synthesized using a complexation strategy route . It can also be produced by treating sodium chromate with lead salts such as lead (II) nitrate .


Molecular Structure Analysis

This compound adopts the monazite structure . The single-phase this compound system belongs to a monazite-type monoclinic structure with the space group of P2 1 /n . The unit cell consists of an alternating chain of polyhedra (PbO 9) and tetrahedra (CrO 4) units, connected via edge and corner-sharing arrangement .


Chemical Reactions Analysis

Lead (II) is precipitated by chromate under acidic conditions . It reacts slowly with hydrochloric acid, HCl and nitric acid, HNO3 . In hydroxide solution, this compound slowly dissolves forming plumbite complex .


Physical And Chemical Properties Analysis

This compound is an orange-yellow powder . It has a density of 6.12 g/cm3, solid . It has a melting point of 844 °C . It is soluble in diluted nitric acid but insoluble in acetic acid, ammonia .

Scientific Research Applications

  • Red Components in LED Technology : Lead Chromate has been investigated for its role in LED technology. In the context of warm white LEDs, compounds like this compound have been evaluated for their ability to produce narrow emissions in the visible red spectrum, crucial for chromatic saturation and color rendering in lighting technologies (Lin, Meijerink, & Liu, 2016).

  • Risks and Toxicity : this compound is known for its toxic properties, especially when heated, as it emits toxic chromium fumes. It is a strong oxidizing agent used in various applications such as printing inks, paints, and coloring materials. Its exposure is linked to risks affecting the lungs, gastrointestinal tract, liver, kidneys, and the immune system. Moreover, it's a known human carcinogen associated with lung and sinonasal cavity cancers (Ferguson, 1981).

  • Environmental Impact and Photoactivity : Research has shown that this compound pigments, such as chrome yellow, can undergo photodissolution under sunlight, releasing Pb(II) and Cr(III) in the environment. This property is crucial for understanding the environmental impact and risks associated with the use of this compound in commercial applications (Gao et al., 2019).

  • Photocatalytic Properties : this compound powder has been used as a photocatalyst for decomposing organic dyes like malachite green in aqueous solutions. This application is significant for environmental clean-up and wastewater treatment technologies (Ameta et al., 2014).

  • Carcinogenic Potential : Studies have demonstrated the potent carcinogenic nature of this compound in animal models. Its combination with other elements, like chromium, has been shown to enhance its carcinogenic potential (Furst, Schlauder, & Sasmore, 1976).

  • Detection and Imaging Techniques : Laser desorption/ionization mass spectrometry (LDI-MS) has been employed to detect this compound in various samples, such as latent prints and minerals. This technique offers a powerful tool for identifying and imaging this compound in forensic and materials science applications (Zheng, Pavlov, & Attygalle, 2017).

  • Inhibition of Clastogenesis : this compound's clastogenic activity, related to its carcinogenic potential, can be inhibited by ascorbate (vitamin C). This finding is significant in understanding the mechanisms of this compound toxicity and potential therapeutic interventions (Wise, Orenstein, & Patierno, 1993).

  • Reduction of Bioavailability : Encapsulation of this compound in silica has been shown to reduce its bioavailability and chemical leachability. This method is crucial for mitigating health and environmental risks associated with this compound use in pigments (Pier et al., 1991).

Safety and Hazards

Lead chromate is highly toxic . It can cause serious health problems on inhalation, ingestion, or dermal absorption . Long-term exposure can lead to kidney and liver damage, reproductive problems, and neurological damage . It can also cause skin irritation and respiratory problems .

Mechanism of Action

Target of Action

Lead chromate, an inorganic compound with the chemical formula PbCrO4, is primarily targeted at cellular components . It is known to interact with aminolevulinate and ferrochelatase . It also binds medium- and long-chain acyl-CoA esters with very high affinity and may function as an intracellular carrier of acyl-CoA esters .

Mode of Action

This compound interacts with its targets, causing various changes at the molecular level. It can be produced by treating sodium chromate with lead salts such as lead(II) nitrate or by combining lead(II) oxide with chromic acid . The compound adopts the monazite structure, with Pb(II) having a distorted coordination sphere surrounded by eight oxides . The chromate anion is tetrahedral .

Biochemical Pathways

This compound affects major cellular functions, including metallothionein expression, and the expression of cellular metabolic enzymes and protein kinase activity . It also catalyzes an early step in the biosynthesis of tetrapyrroles . The genotoxic effects extend beyond reactive oxygen species (ROS), involving electrostatic interactions of intracellular cationic Cr(III) complexes with DNA phosphate groups, influencing replication, transcription, and causing mutagenesis .

Pharmacokinetics

It is known that this compound is very poorly soluble in water . This poor solubility could impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action are significant. Chronic exposure to this compound disrupts normal mitotic progression, induces aneuploidy, and causes centrosome abnormalities in human lung cells . It also induces DNA damage, chromosome aberrations, and concentration-dependent cell death in human and Chinese hamster ovary (CHO) cells .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, the toxicity of this compound is influenced by its solubility in the environment . Ingestion and inhalation are considered as the primary exposure pathways . Studies have reported nano-to micro-sized this compound in the atmospheric dust which via inhalation could reach the deepest part of the lungs due to their aerodynamic sizes hence can cause serious health impacts .

properties

IUPAC Name

dioxido(dioxo)chromium;lead(2+)
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InChI

InChI=1S/Cr.4O.Pb/q;;;2*-1;+2
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InChI Key

MOUPNEIJQCETIW-UHFFFAOYSA-N
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Canonical SMILES

[O-][Cr](=O)(=O)[O-].[Pb+2]
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Molecular Formula

PbCrO4, CrO4Pb
Record name LEAD CHROMATE
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Related CAS

11119-70-3 (Parent), Array
Record name Lead chromate
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Record name Chromic acid (H2CrO4), lead(2 ) salt
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DSSTOX Substance ID

DTXSID1064792
Record name Lead(II) chromate
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Molecular Weight

323 g/mol
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Physical Description

Lead chromate appears as yellow or orange-yellow powder. One of the most insoluble salts. Basic lead chromates are used as pigments. (NTP, 1992), Bright yellow solid; Low water solubility (5.8 ug/L); [ACGIH], YELLOW-TO-ORANGE-YELLOW CRYSTALLINE POWDER., Yellow or orange-yellow crystals or powder.
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Boiling Point

Decomposes (NTP, 1992), Decomposes, not available (decomposes when heated), 482 °F (decomposes)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.2 mg/L, In water, 0.17 mg/L at 20 °C, In water, 0.058 mg/L at 25 °C, Insoluble in acetic acid; soluble in dilute nitric acid and in solutions of fixed alkali hydroxides, Soluble in acid; insoluble in ammonia, Solubility in water at 25 °C: none
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Density

6.12 at 59 °F (NTP, 1992) - Denser than water; will sink, 6.12 g/cu cm, 6.3 g/cm³, 6.12 at 59 °F
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Vapor Pressure

Approximately 0 mm Hg
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Color/Form

Yellow or orange-yellow powder, Yellow-orange monoclinic crystals, Orthorhombic: yellow crystals; monoclinic: orange crystals; tetragonal: red crystals

CAS RN

7758-97-6, 11119-70-3, 15804-54-3, 1344-37-2
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Melting Point

1551 °F (NTP, 1992), 844 °C, 1551 °F
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Q & A

Q1: How does lead chromate interact with cells and cause damage?

A1: this compound particles, despite their low solubility, undergo dissolution in the extracellular environment, a process significantly enhanced by the presence of cells []. This dissolution releases both lead (Pb) and hexavalent chromium [Cr(VI)] ions []. While both ions can be taken up by cells [, ], studies point to Cr(VI) as the primary culprit behind this compound's genotoxicity [].

Q2: What specific damage does Cr(VI) cause inside cells?

A2: Once inside the cell, Cr(VI) can interact directly with DNA, forming Cr-DNA adducts []. These adducts are a major contributor to Cr(VI)-induced DNA damage, including chromosomal aberrations and DNA double-strand breaks [, , ].

Q3: Does lead play any role in the toxicity of this compound?

A3: Although lead itself is weakly clastogenic at high doses [], research suggests that its contribution to the overall toxicity of this compound is minimal compared to Cr(VI). Studies comparing this compound to lead glutamate, which leads to much higher intracellular lead levels, showed that this compound was significantly more damaging to chromosomes [].

Q4: How does this compound lead to cell death?

A4: Studies using Chinese hamster ovary cells have shown that exposure to this compound induces apoptosis, a form of programmed cell death []. This apoptotic response is thought to be a mechanism for eliminating cells with irreparable DNA damage caused by Cr(VI) [, ].

Q5: Are certain cell types more vulnerable to this compound's effects?

A5: Research suggests that there might be differences in the way various cell types handle this compound particles. While some studies point to extracellular dissolution as the primary mechanism for genotoxicity in human bronchial cells [], other findings suggest intracellular dissolution might play a role in human bronchial epithelial cells [].

Q6: How does chronic exposure to this compound contribute to cancer development?

A6: Chronic exposure to this compound is particularly concerning as it can lead to several cellular abnormalities linked to cancer development. One key mechanism is the induction of centrosome abnormalities, leading to aneuploidy, a condition where cells have an abnormal number of chromosomes [].

Q7: Does this compound affect the cell cycle checkpoints that prevent uncontrolled cell division?

A7: Yes, chronic this compound exposure has been shown to disrupt the spindle assembly checkpoint, a critical control mechanism that ensures proper chromosome segregation during cell division []. This disruption can contribute to chromosome instability and the development of cancer [].

Q8: What role does the XRCC1 protein play in protecting against this compound-induced damage?

A8: The XRCC1 protein is crucial for repairing DNA damage. Studies have shown that cells deficient in XRCC1 are significantly more susceptible to this compound-induced cytotoxicity and chromosome damage []. This highlights the importance of DNA repair mechanisms in mitigating this compound's genotoxic effects.

Q9: What is the chemical formula and molecular weight of this compound?

A9: The chemical formula for this compound is PbCrO4. Its molecular weight is 323.19 g/mol.

Q10: What are the color variations of this compound and what causes them?

A10: this compound pigments can exhibit a range of yellow to orange hues. This variation in color is primarily determined by the chemical composition and crystal structure of the pigment. For instance, pure this compound (PbCrO4) appears deep yellow [, ], while the incorporation of lead sulfate [Pb(Cr,S)O4] results in paler yellow shades [, , ]. The ratio of this compound to lead sulfate in these mixed crystals directly influences the final color.

Q11: What spectroscopic techniques are useful for characterizing this compound?

A11: Various spectroscopic methods have proven valuable in analyzing this compound, including:

  • X-Ray Diffraction (XRD): This technique helps determine the crystal structure and phase purity of this compound pigments [, ].
  • Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS): This combination provides insights into the morphology and elemental composition of this compound particles [].
  • Micro-Raman and Micro-Fourier Transform Infrared (FTIR) Spectroscopies: These techniques are useful for identifying the molecular vibrations within this compound, aiding in its characterization [, ].
  • X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES): This technique helps investigate the oxidation state and local electronic structure of chromium within this compound pigments [].

Q12: Why are paler shades of this compound more susceptible to discoloration?

A13: The increased susceptibility of paler shades of this compound to discoloration, often observed as darkening, is directly linked to their higher sulfur content. As discussed earlier, sulfur-rich this compound exhibits enhanced photoactivity, making it more prone to Cr(VI) reduction upon light exposure. The resulting Cr(III) species contribute to the observed darkening of the pigment [, ].

Q13: What factors contribute to the instability of this compound pigments?

A13: The stability of this compound pigments is influenced by several factors, including:

  • Chemical composition: Pure this compound (PbCrO4) is generally more stable than this compound-sulfate mixed crystals [, ].
  • Exposure to light: Light exposure can trigger the reduction of Cr(VI) to Cr(III), leading to discoloration [, , ].

Q14: How can the stability of this compound pigments be improved?

A14: Various approaches have been explored to enhance the stability of this compound pigments, including:

  • Controlling the synthesis conditions: Carefully adjusting the synthesis parameters during pigment production can influence the particle size, morphology, and chemical composition, ultimately affecting stability [].
  • Encapsulation: Encapsulating this compound within a protective matrix, such as silica, can significantly reduce its reactivity and bioavailability, thereby enhancing its stability [].

Q15: What are the environmental concerns associated with this compound?

A15: this compound poses environmental risks due to the toxicity of both lead and chromium. The release of these heavy metals into the environment, whether through improper disposal or leaching from paints, can contaminate soil and water sources, posing threats to ecosystems and human health.

Q16: Are there any viable alternatives to this compound pigments?

A16: Yes, the toxicity concerns associated with this compound have prompted the search for safer alternatives. Several options are available, including:

  • Organic pigments: Organic-based yellow pigments, such as diarylide yellows and benzimidazolone yellows, offer comparable color properties with reduced toxicity compared to this compound [].

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